6-Fluoro-3-methylisoquinoline
Overview
Description
6-Fluoro-3-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. Another method includes the direct introduction of fluorine onto the isoquinoline ring . The Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions, is also employed in the synthesis of isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
6-Fluoro-3-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, fluorinated isoquinolines have been shown to inhibit certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
- 6-Fluoroisoquinoline
- 3-Methylisoquinoline
- 6-Fluoro-3-phenylisoquinoline
Comparison: 6-Fluoro-3-methylisoquinoline is unique due to the presence of both a fluorine atom and a methyl group on the isoquinoline ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the fluorine atom can enhance the compound’s stability and bioactivity, while the methyl group can influence its reactivity and solubility .
Properties
IUPAC Name |
6-fluoro-3-methylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPGKTCXFTUWMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)F)C=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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